3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylphenyl hydrazone moiety
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 3-methyl-1H-pyrazole-4,5-dione with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Similar pyrazole core but with an aldehyde group instead of the hydrazone moiety.
1-phenyl-3-methyl-1H-pyrazole-4,5-dione: Similar structure but with a phenyl group instead of the trifluoromethylphenyl group.
Uniqueness
3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c1-6-9(10(19)18-15-6)17-16-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGNLGUOYZYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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